molecular formula C20H24F3NO B158927 (2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone CAS No. 895155-78-9

(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone

Cat. No. B158927
M. Wt: 351.4 g/mol
InChI Key: PEXYKZYTXIEEOB-UHFFFAOYSA-N
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Description

(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone, commonly known as TMCI-1, is a synthetic molecule with a wide range of applications in scientific research. TMCI-1 is a small organic molecule composed of a cyclopropyl group and an indole ring. It has been used in a variety of studies, including those involving drug metabolism, drug transport, and the study of enzyme regulation.

Scientific Research Applications

TMCI-1 has a wide range of applications in scientific research. It has been used in studies involving drug metabolism, drug transport, and the study of enzyme regulation. It has also been used in studies of the effects of various drugs on the central nervous system and in the study of the role of epigenetics in disease. Additionally, TMCI-1 has been used in studies of the effects of various drugs on the cardiovascular system and in the study of the role of nutrition in disease.

Mechanism Of Action

The mechanism of action of TMCI-1 is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed to act as an inhibitor of the serotonin transporter, which is involved in the regulation of serotonin levels in the brain.

Biochemical And Physiological Effects

TMCI-1 has been shown to have a variety of biochemical and physiological effects. In studies involving drug metabolism, it has been shown to reduce the metabolism of certain drugs, including certain antibiotics and antipsychotics. Additionally, it has been shown to reduce the activity of certain enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. In studies involving the central nervous system, it has been shown to reduce the activity of the serotonin transporter, which is involved in the regulation of serotonin levels in the brain.

Advantages And Limitations For Lab Experiments

TMCI-1 has several advantages and limitations for lab experiments. One advantage is that it is a small, easily synthesized molecule, making it relatively inexpensive and easy to use in laboratory experiments. Additionally, it has a wide range of applications in scientific research, making it a versatile tool for laboratory studies.
However, TMCI-1 also has several limitations. For example, it is not very stable in solution, making it difficult to use in long-term experiments. Additionally, it has a relatively low solubility in water, making it difficult to use in aqueous solutions. Finally, it can be toxic to some organisms, making it unsuitable for use in certain experiments.

Future Directions

There are several potential future directions for the use of TMCI-1. For example, further research could be conducted to explore the potential of TMCI-1 as an inhibitor of cytochrome P450 enzymes and other enzymes involved in drug metabolism. Additionally, further research could be conducted to explore the potential of TMCI-1 as an inhibitor of the serotonin transporter and other transporters involved in the regulation of neurotransmitters. Finally, further research could be conducted to explore the potential of TMCI-1 as an inhibitor of other enzymes involved in the regulation of metabolism and other physiological processes.

properties

IUPAC Name

(2,2,3,3-tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3NO/c1-18(2)17(19(18,3)4)16(25)14-12-24(11-7-10-20(21,22)23)15-9-6-5-8-13(14)15/h5-6,8-9,12,17H,7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXYKZYTXIEEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024738
Record name (2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone

CAS RN

895155-78-9
Record name (2,2,3,3-Tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895155-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name XLR-12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XLR-12
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG79K9XQF5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone

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